molecular formula C20H20O2 B13990760 2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione CAS No. 93835-04-2

2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione

Cat. No.: B13990760
CAS No.: 93835-04-2
M. Wt: 292.4 g/mol
InChI Key: QCLJIGHQHRHXSQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione is an organic compound that belongs to the class of indanediones. This compound is characterized by the presence of a tert-butylphenyl group attached to the indene-1,3-dione core. Indanediones are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione typically involves the reaction of 3-tert-butylbenzaldehyde with 2-methylindene-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted indanediones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione stands out due to the presence of the tert-butylphenyl group, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

93835-04-2

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(3-tert-butylphenyl)-2-methylindene-1,3-dione

InChI

InChI=1S/C20H20O2/c1-19(2,3)13-8-7-9-14(12-13)20(4)17(21)15-10-5-6-11-16(15)18(20)22/h5-12H,1-4H3

InChI Key

QCLJIGHQHRHXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)C(C)(C)C

Origin of Product

United States

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